Stereochemical Purity: The 20,000-Fold Antiviral Potency Differential Between (-) and (+) Enantiomers
The antiviral activity of oxathiolane nucleosides is exclusively dependent on the cis-configuration and the specific enantiomer. For the 5-fluorocytosine analog (FTC), the (-)-enantiomer exhibits an IC50 of 10 nM against HBV in HepG2 2.2.15 cells, while the (+)-enantiomer is inactive, with an IC50 > 200 µM [1]. This 20,000-fold difference in potency confirms that any racemic mixture or incorrectly synthesized stereoisomer will have severely compromised or nonexistent antiviral activity.
| Evidence Dimension | Anti-HBV Activity (IC50) |
|---|---|
| Target Compound Data | (-)-FTC: 10 nM |
| Comparator Or Baseline | (+)-FTC: >200 µM (inactive) |
| Quantified Difference | >20,000-fold higher potency for the (-)-enantiomer |
| Conditions | HBV-transfected HepG2 2.2.15 cell line |
Why This Matters
Procurement of intermediates with verified high optical purity is essential to ensure the final drug substance meets the required potency and avoids the cost and risk of purifying an inactive racemate.
- [1] Furman, P. A., Davis, M., Liotta, D. C., Paff, M., Frick, L. W., Nelson, D. J., ... & Fyfe, J. A. (1992). The anti-hepatitis B virus activities, cytotoxicities, and anabolic profiles of the (-) and (+) enantiomers of cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine. Antimicrobial Agents and Chemotherapy, 36(12), 2686-2692. View Source
